molecular formula C12H10N4O4S2 B2932369 methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034450-01-4

methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2932369
CAS No.: 2034450-01-4
M. Wt: 338.36
InChI Key: DPKYVMJNJQAUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit CDK2, thereby altering cell cycle progression .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. For instance, inhibition of CDK2 can affect the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

The compound’s action at the molecular and cellular level could lead to changes in cell behavior. For instance, if the compound inhibits CDK2, it could lead to cell cycle arrest and potentially induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The thiophene-2-carboxylate moiety is then introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 3-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c1-20-12(17)11-9(3-5-21-11)22(18,19)15-8-6-13-10-2-4-14-16(10)7-8/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYVMJNJQAUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.